molecular formula C17H18N4O2S2 B12801760 5,5-Bis(((2-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione CAS No. 142979-89-3

5,5-Bis(((2-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione

Katalognummer: B12801760
CAS-Nummer: 142979-89-3
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: YXEBDBSZYQSKCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Bis(((2-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione is a complex organic compound that features a unique structure combining pyridine and imidazolidinedione moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Bis(((2-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione typically involves the reaction of 2-pyridylmethylthiol with a suitable imidazolidinedione precursor. The reaction is often carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include base catalysts and solvents such as dimethylformamide or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Bis(((2-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The pyridylmethylthio groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridylmethylthio moieties.

Wissenschaftliche Forschungsanwendungen

5,5-Bis(((2-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or photophysical properties.

Wirkmechanismus

The mechanism of action of 5,5-Bis(((2-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzimidazole derivatives: These compounds share structural similarities and are known for their biological activities.

    Triazole derivatives: Similar in structure and often used in coordination chemistry and medicinal chemistry.

    Thiazole derivatives: Known for their applications in pharmaceuticals and materials science.

Uniqueness

5,5-Bis(((2-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione is unique due to its combination of pyridine and imidazolidinedione moieties, which confer distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its potential therapeutic applications set it apart from other similar compounds.

Eigenschaften

142979-89-3

Molekularformel

C17H18N4O2S2

Molekulargewicht

374.5 g/mol

IUPAC-Name

5,5-bis(pyridin-2-ylmethylsulfanylmethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C17H18N4O2S2/c22-15-17(21-16(23)20-15,11-24-9-13-5-1-3-7-18-13)12-25-10-14-6-2-4-8-19-14/h1-8H,9-12H2,(H2,20,21,22,23)

InChI-Schlüssel

YXEBDBSZYQSKCG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)CSCC2(C(=O)NC(=O)N2)CSCC3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.